Cas no 4481-41-8 (2,5-dimethylidenehexanedioic acid)

2,5-Dimethylidenehexanedioic acid is a dicarboxylic acid derivative characterized by its reactive dimethylidene groups, which enhance its utility in polymerization and cross-linking applications. The compound’s bifunctional structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the production of specialty polymers, resins, and adhesives. Its conjugated double bonds contribute to reactivity in Diels-Alder and Michael addition reactions, facilitating the formation of complex molecular architectures. The presence of carboxyl groups further enables functionalization or salt formation, broadening its applicability in material science and pharmaceutical chemistry. This compound is valued for its balance of reactivity and stability under controlled conditions.
2,5-dimethylidenehexanedioic acid structure
4481-41-8 structure
Product Name:2,5-dimethylidenehexanedioic acid
CAS No:4481-41-8
MF:C8H10O4
MW:170.162602901459
MDL:MFCD20639850
CID:2716701
PubChem ID:11745055
Update Time:2025-06-13

2,5-dimethylidenehexanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethylidenehexanedioic acid
    • 1,5-Hexadiene-2,5-dicarboxylic acid
    • EN300-254495
    • 2,5-dimethylidenehexanedioicAcid
    • DTXSID50471625
    • SCHEMBL273086
    • 4481-41-8
    • MDL: MFCD20639850
    • Inchi: 1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h1-4H2,(H,9,10)(H,11,12)
    • InChI Key: XOHQCRHNNARNFP-UHFFFAOYSA-N
    • SMILES: OC(C(=C)CCC(=C)C(=O)O)=O

Computed Properties

  • Exact Mass: 170.05790880Da
  • Monoisotopic Mass: 170.05790880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74.6Ų

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2,5-dimethylidenehexanedioic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4481-41-8)2,5-dimethylidenehexanedioic acid
Order Number:A1031448
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:46
Price ($):899.0
Email:sales@amadischem.com

Additional information on 2,5-dimethylidenehexanedioic acid

Introduction to 2,5-dimethylidenehexanedioic acid (CAS No. 4481-41-8)

2,5-dimethylidenehexanedioic acid, with the chemical formula C8H6O4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number 4481-41-8 uniquely identifies it in scientific literature and databases, underscoring its importance in various chemical applications. This compound, characterized by its structural uniqueness, has garnered attention for its potential in synthetic chemistry and as a precursor in the development of novel materials and bioactive molecules.

The molecular structure of 2,5-dimethylidenehexanedioic acid features a hexane backbone with two carboxylic acid groups and two methylidene groups at the 2nd and 5th carbon positions. This arrangement imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for diverse functionalization strategies, which are exploited in the preparation of complex molecules.

In recent years, 2,5-dimethylidenehexanedioic acid has been explored for its role in the synthesis of bioactive compounds. Its derivatives have shown promise in pharmaceutical applications, particularly in the development of enzyme inhibitors and anti-inflammatory agents. The compound's ability to act as a scaffold for structural modifications has opened new avenues in drug discovery.

One of the most intriguing aspects of 2,5-dimethylidenehexanedioic acid is its utility in polymer chemistry. Researchers have leveraged its bifunctional nature to develop novel polymers with enhanced mechanical and thermal properties. These polymers find applications in advanced materials science, including coatings and composites that require high performance under extreme conditions.

The synthesis of 2,5-dimethylidenehexanedioic acid typically involves multi-step organic reactions, often starting from readily available precursors such as hexanal or diethyl malonate. Advanced catalytic methods have been employed to improve yield and selectivity, reducing the environmental impact of production processes. These advancements align with the growing emphasis on sustainable chemistry practices.

Recent studies have also highlighted the compound's role in metabolic pathways and its potential as a metabolic intermediate. While not directly involved in major biological pathways like glucose or fatty acid metabolism, researchers have identified its significance in specific enzymatic reactions that contribute to cellular homeostasis. This discovery opens up possibilities for investigating its impact on metabolic diseases and potential therapeutic interventions.

The pharmacological profile of derivatives of 2,5-dimethylidenehexanedioic acid has been extensively studied. Initial investigations suggested that certain modifications could lead to compounds with potent anti-inflammatory effects by inhibiting key inflammatory cytokines. Additionally, the compound's structural motif has been incorporated into molecules designed to modulate enzyme activity relevant to neurological disorders.

In material science, the unique properties of 2,5-dimethylidenehexanedioic acid have been exploited to create advanced functional materials. For instance, its incorporation into metal-organic frameworks (MOFs) has resulted in materials with exceptional adsorption capabilities for gases such as hydrogen or carbon dioxide. These MOFs are being explored for applications in energy storage and carbon capture technologies.

The chemical reactivity of 2,5-dimethylidenehexanedioic acid allows for diverse transformations that can be harnessed for synthetic purposes. For example, its carboxylic acid groups can be esterified or amidated to produce derivatives with improved solubility or stability. Similarly, the methylidene groups can undergo oxidation or reduction reactions to introduce additional functional moieties.

The computational modeling of 2,5-dimethylidenehexanedioic acid has provided insights into its behavior under various conditions. Molecular dynamics simulations have helped researchers understand how the compound interacts with other molecules at an atomic level. These insights are crucial for designing experiments and predicting the outcomes of chemical reactions involving this compound.

The industrial production of 2,5-dimethylidenehexanedioic acid has seen significant advancements due to innovations in catalytic processes and green chemistry principles. Continuous flow reactors have been implemented to enhance efficiency and reduce waste generation. Such technologies are essential for scaling up production while maintaining environmental sustainability.

The future prospects of 2,5-dimethylidenehexanedioic acid are promising as research continues to uncover new applications and synthetic pathways. Its versatility makes it a valuable building block for chemists working on cutting-edge materials and pharmaceuticals. As scientific understanding evolves, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:4481-41-8)2,5-dimethylidenehexanedioic acid
A1031448
Purity:99%
Quantity:1g
Price ($):899.0
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